(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine
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Overview
Description
(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a thiazolidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,5-a]pyridine core, followed by the introduction of the chlorinated phenyl group and the trifluoromethyl group. The final step involves the formation of the thiazolidine ring. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and thiazolidine precursors. Reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its halogenated structure may enhance binding affinity to certain proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against specific diseases or conditions, such as cancer, inflammation, or infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability, reactivity, or selectivity. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine involves its interaction with specific molecular targets. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine include other halogenated imidazo[1,5-a]pyridine derivatives and thiazolidine-containing molecules. Examples include:
- This compound analogs with different halogen substitutions.
- Thiazolidine derivatives with varying substituents on the thiazolidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms and the trifluoromethyl group, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3F3N3S/c18-9-2-1-3-10(19)12(9)15-25-13(16-24-4-5-27-16)14-11(20)6-8(7-26(14)15)17(21,22)23/h1-3,6-7,16,24H,4-5H2/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCZCJAWJIUEOY-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=C3C(=CC(=CN3C(=N2)C4=C(C=CC=C4Cl)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS[C@H](N1)C2=C3C(=CC(=CN3C(=N2)C4=C(C=CC=C4Cl)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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